AB-FUBINACA metabolite 3
Overview
Description
AB-FUBINACA metabolite 3 is a synthetic cannabinoid metabolite derived from AB-FUBINACA, a compound that has been identified in drug seizures worldwide. AB-FUBINACA is known for its potent agonistic effects on cannabinoid receptors, particularly the CB1 receptor. The metabolite is often studied to understand the metabolic pathways and potential toxicological effects of AB-FUBINACA .
Preparation Methods
The preparation of AB-FUBINACA metabolite 3 involves the metabolic processing of AB-FUBINACA in human hepatocytes and liver microsomes. The primary synthetic route includes:
Incubation in Human Liver Microsomes: AB-FUBINACA is incubated in human liver microsomes with an NADPH regenerating system.
Human Hepatocyte Incubation: AB-FUBINACA is incubated in human hepatocytes, resulting in the production of multiple metabolites through enzymatic reactions.
Chemical Reactions Analysis
AB-FUBINACA metabolite 3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation, leading to the formation of hydroxylated metabolites.
Hydrolysis: Terminal amide hydrolysis is a significant pathway, resulting in the formation of carboxylic acid derivatives.
Glucuronidation: Acyl glucuronidation is another major pathway, producing glucuronide conjugates.
Common reagents and conditions used in these reactions include human liver microsomes, NADPH regenerating systems, and various enzymatic conditions. The major products formed from these reactions include hydroxylated metabolites, carboxylic acid derivatives, and glucuronide conjugates .
Scientific Research Applications
AB-FUBINACA metabolite 3 is primarily used in scientific research to:
Investigate Metabolic Pathways: Researchers study the metabolite to understand the metabolic pathways of AB-FUBINACA and its potential toxicological effects.
Forensic Toxicology: The metabolite is used as a reference material in forensic toxicology to detect AB-FUBINACA intake in biological samples.
Pharmacological Studies: It is used to study the pharmacological effects of synthetic cannabinoids and their interactions with cannabinoid receptors.
Mechanism of Action
The mechanism of action of AB-FUBINACA metabolite 3 involves its interaction with cannabinoid receptors, particularly the CB1 receptor. The metabolite is formed through the metabolic processing of AB-FUBINACA, which is a potent agonist of the CB1 receptor. The metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation .
Comparison with Similar Compounds
AB-FUBINACA metabolite 3 is similar to other synthetic cannabinoid metabolites, such as:
MMB-FUBINACA Metabolite 1: This metabolite is structurally similar and undergoes similar metabolic pathways.
AMB-FUBINACA Metabolite: Another synthetic cannabinoid metabolite with comparable metabolic processes.
The uniqueness of this compound lies in its specific metabolic pathways and the formation of distinct metabolites, such as hydroxylated and glucuronide conjugates .
Properties
IUPAC Name |
(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTKFXNTAUXIRK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342556 | |
Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877243-60-1 | |
Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1877243601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1-((4-Fluorophenyl)methyl)-1H-indazol-3-yl)carbonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((1-((4-FLUOROPHENYL)METHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP65B4RYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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